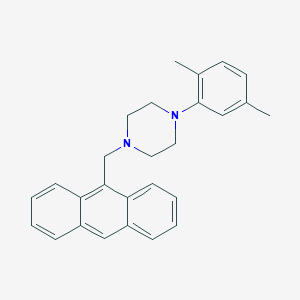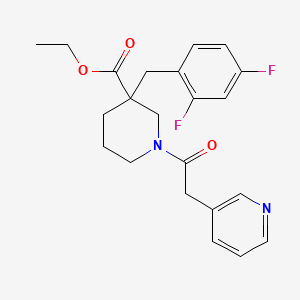![molecular formula C10H10FN3OS B6120268 5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as FBTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of new drugs. FBTA belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.
作用機序
The mechanism of action of FBTA is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. For instance, FBTA has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. FBTA has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of RNA.
Biochemical and Physiological Effects:
FBTA has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. For instance, FBTA has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FBTA has also been shown to modulate the immune system by enhancing the activity of natural killer cells, which play an important role in the defense against cancer and viral infections.
実験室実験の利点と制限
FBTA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Moreover, FBTA has been shown to exhibit potent biological activity at low concentrations, which makes it a promising lead compound for drug discovery and development. However, FBTA also has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
Several future directions can be pursued to further explore the potential applications of FBTA in drug discovery and development. For instance, more studies are needed to elucidate the mechanism of action of FBTA and to identify its molecular targets. Moreover, structural modifications of FBTA can be explored to optimize its biological activity and to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, in vivo studies are needed to evaluate the efficacy and safety of FBTA in animal models and to identify potential drug-drug interactions. Overall, FBTA represents a promising lead compound for the development of new drugs with diverse biological activities.
合成法
FBTA can be synthesized by the reaction of 2-fluorobenzyl chloride with sodium azide followed by the reduction of the resulting azide with sodium borohydride. The resulting intermediate is then reacted with thioacetic acid to yield FBTA. This synthesis method has been reported in several scientific articles and has been optimized to yield high purity and yield of FBTA.
科学的研究の応用
FBTA has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the antifungal, antiviral, and anticancer properties of FBTA. For instance, FBTA has been shown to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in immunocompromised individuals. FBTA has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2, which cause cold sores, genital herpes, and other infections. Moreover, FBTA has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-8-4-2-1-3-7(8)5-16-6-9-12-10(15)14-13-9/h1-4H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCGHALIVQCDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NNC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6120205.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)

![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)